N-cycloheptyl-1-ethyl-1H-pyrazole-4-carboxamide
Overview
Description
N-cycloheptyl-1-ethyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound has a molecular formula of C13H21N3O and a molecular weight of 235.32534 g/mol . Pyrazole derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicine, agriculture, and material science .
Preparation Methods
The synthesis of N-cycloheptyl-1-ethyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate precursors under specific conditions. One common method includes the condensation of 1,3-diketones with hydrazines, followed by cyclization to form the pyrazole ring . Industrial production methods may involve the use of transition-metal catalysts, photoredox reactions, or one-pot multicomponent processes to enhance efficiency and selectivity .
Chemical Reactions Analysis
N-cycloheptyl-1-ethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
N-cycloheptyl-1-ethyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in biological processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-cycloheptyl-1-ethyl-1H-pyrazole-4-carboxamide can be compared with other pyrazole derivatives, such as:
1-phenyl-3-methyl-1H-pyrazole-4-carboxamide: Known for its antifungal properties.
3,5-dimethyl-1H-pyrazole-4-carboxamide: Exhibits anti-inflammatory activity.
1-ethyl-3-methyl-1H-pyrazole-4-carboxamide: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties, which make it a valuable compound for diverse applications.
Properties
IUPAC Name |
N-cycloheptyl-1-ethylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-2-16-10-11(9-14-16)13(17)15-12-7-5-3-4-6-8-12/h9-10,12H,2-8H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITKCZFVENWWLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC2CCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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